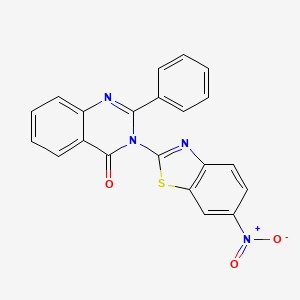
4-(1,1-Diethoxyethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1-Diethoxyethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of thioxopyrimidines This compound is characterized by its unique structure, which includes a diethoxyethyl group, a thioxo group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Diethoxyethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of diethyl bromoacetal with potassium hydrosulfide, followed by further reactions to introduce the thioxo and carboxylic acid groups . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to achieve the required product specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,1-Diethoxyethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the thioxo group to a thiol group.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution reaction . Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-(1,1-Diethoxyethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 4-(1,1-Diethoxyethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity. The pathways involved can include inhibition of proteases or other enzymes critical for cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(1,1-Diethoxyethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid include other thioxopyrimidines and diethoxyethyl derivatives. Examples include:
- 4-(1,1-Dimethoxyethyl)-2-methylpyrimidine
- 1,1-Diethoxyethyl phosphonic acid
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications in various scientific fields .
Propiedades
Número CAS |
62328-11-4 |
|---|---|
Fórmula molecular |
C11H16N2O4S |
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
6-(1,1-diethoxyethyl)-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H16N2O4S/c1-4-16-11(3,17-5-2)8-7(9(14)15)6-12-10(18)13-8/h6H,4-5H2,1-3H3,(H,14,15)(H,12,13,18) |
Clave InChI |
ZYSVTKIVQVAZFC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)(C1=C(C=NC(=S)N1)C(=O)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


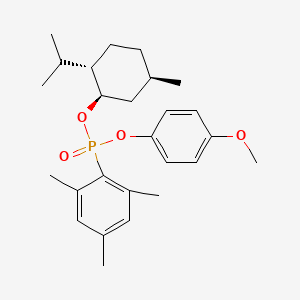
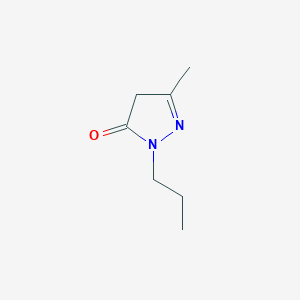
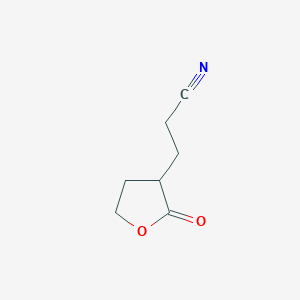
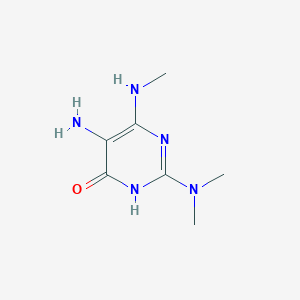
![5-Amino-2-{[(oxolan-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12905892.png)
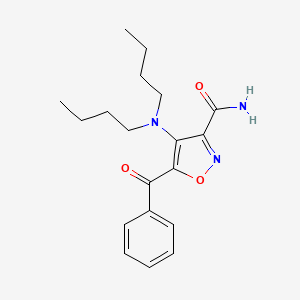
![2-Amino-6-hydroxy-1,9-dihydro-4H-pyrimido[4,5-b]indol-4-one](/img/structure/B12905894.png)

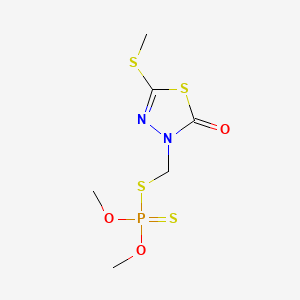
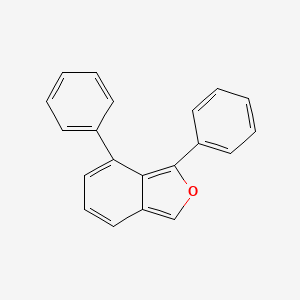

![5-Chloro-1-{[4-(methanesulfonyl)phenyl]methyl}-1H-indole](/img/structure/B12905928.png)
![4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12905933.png)
